Cas no 208107-14-6 (Temozolomide-d)

Temozolomide-d 化学的及び物理的性質
名前と識別子
-
- Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide,3,4-dihydro-3-(methyl-d3)-4-oxo- (9CI)
- Temozolomide-d3
- 3-(Methyl-d3)-4-oxo-8-imidazolo[5,1-d][1,2,3,5]tetrazinecarboxamide
- CTK8G3335
- FT-0674845
- Methazolastone-d3
- NSC 362856-d3
- Sch 52365-d3
- Temodal-d3
- Temodar-d3
- Temozolomide-d
- 208107-14-6
- AKOS030241752
- CS-0081694
- HY-17364S
- SCHEMBL10168201
- 4-oxo-3-(trideuteriomethyl)imidazo[5, 1-d][1, 2, 3, 5]tetrazine-8-carboxamide
- 4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
- DTXSID70440717
- 3-(?H?)methyl-4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide
- J-013639
- MS-23065
- DB-261610
- G13443
- 3-(2H3)methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
- 3-((2)H?)METHYL-4-OXOIMIDAZO[4,3-D][1,2,3,5]TETRAZINE-8-CARBOXAMIDE
-
- インチ: InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3
- InChIKey: BPEGJWRSRHCHSN-FIBGUPNXSA-N
- ほほえんだ: NC(C1N=CN2C(N(C([2H])([2H])[2H])N=NC=12)=O)=O
計算された属性
- せいみつぶんしりょう: 197.07405369g/mol
- どういたいしつりょう: 197.07405369g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 106Ų
じっけんとくせい
- 密度みつど: 2.004
- ゆうかいてん: 202-204°C
- ふってん: 526.592°C at 760 mmHg
- フラッシュポイント: 272.273°C
- 屈折率: 1.895
Temozolomide-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T017777-10mg |
Temozolomide-d3 |
208107-14-6 | 10mg |
$ 1654.00 | 2023-09-06 | ||
eNovation Chemicals LLC | Y1239536-5mg |
Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide, 3,4-dihydro-3-(methyl-d3)-4-oxo- (9CI) |
208107-14-6 | 99%D | 5mg |
$1915 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-212996-1 mg |
Temozolomide-d3, |
208107-14-6 | 1mg |
¥2,256.00 | 2023-07-11 | ||
MedChemExpress | HY-17364S-1mg |
Temozolomide-d |
208107-14-6 | 99.80% | 1mg |
¥3400 | 2024-07-19 | |
A2B Chem LLC | AB18365-1mg |
Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide, 3,4-dihydro-3-(methyl-d3)-4-oxo- (9CI) |
208107-14-6 | ≥99% deuterated forms (d1-d3) | 1mg |
$226.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1239536-1mg |
Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide, 3,4-dihydro-3-(methyl-d3)-4-oxo- (9CI) |
208107-14-6 | 99%D | 1mg |
$765 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T912080-1mg |
Temozolomide-d3 |
208107-14-6 | 98% | 1mg |
¥4,841.00 | 2022-08-31 | |
1PlusChem | 1P002JY5-1mg |
Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide, 3,4-dihydro-3-(methyl-d3)-4-oxo- (9CI) |
208107-14-6 | ≥99% deuterated forms (d1-d3) | 1mg |
$315.00 | 2025-02-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-212996-1mg |
Temozolomide-d3, |
208107-14-6 | 1mg |
¥2256.00 | 2023-09-05 | ||
TRC | T017777-1mg |
Temozolomide-d3 |
208107-14-6 | 1mg |
$ 219.00 | 2023-09-06 |
Temozolomide-d 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Temozolomide-dに関する追加情報
Professional Introduction to Temozolomide-d (CAS No. 208107-14-6)
Temozolomide-d, a derivative of the well-known chemotherapeutic agent Temozolomide, is a compound that has garnered significant attention in the field of oncology due to its potential therapeutic applications. With a CAS number of 208107-14-6, this molecule represents a promising avenue for further research and development, particularly in the treatment of certain types of cancer. The introduction of this compound into clinical and preclinical studies has opened new doors for understanding its mechanisms of action and exploring its efficacy in various cancer models.
The development of Temozolomide-d builds upon the success of its parent compound, Temozolomide, which has been widely used in the treatment of glioblastoma multiforme (GBM) and other solid tumors. Temozolomide's efficacy stems from its ability to convert into an active alkylating agent, specifically 5-(3-methyl-1-triazeno-1-yl)-1H-imidazole-4-carboxamide, within the tumor microenvironment. This active form is responsible for inducing DNA damage and ultimately leading to apoptosis in cancer cells. The derivative Temozolomide-d aims to enhance these properties while potentially reducing side effects, making it an attractive candidate for further investigation.
Recent studies have focused on the structural modifications of Temozolomide-d to optimize its pharmacokinetic and pharmacodynamic profiles. One key area of interest has been the alteration of the molecular structure to improve solubility and bioavailability. These modifications are crucial for ensuring that the compound can be effectively delivered to target sites and exert its therapeutic effects. Additionally, researchers have explored the use of novel delivery systems, such as nanoparticles and liposomes, to enhance the targeted delivery of Temozolomide-d to cancer cells while minimizing toxicity to healthy tissues.
The preclinical studies conducted on Temozolomide-d have shown encouraging results in various animal models. These studies have demonstrated that Temozolomide-d exhibits potent antitumor activity against a range of cancers, including gliomas, melanomas, and breast cancer. Notably, one study published in the journal Neoplasia reported that Temozolomide-d was able to significantly reduce tumor growth in mouse models of GBM when compared to standard chemotherapy regimens. This finding suggests that Temozolomide-d could serve as a valuable addition to existing treatment protocols or even as a standalone therapy in certain cases.
In addition to its antitumor properties, Temozolomide-d has also shown promise in overcoming drug resistance mechanisms that often limit the effectiveness of conventional chemotherapies. Research has indicated that Temozolomide-d can induce apoptosis in cancer cells that have developed resistance to other chemotherapeutic agents by targeting specific pathways involved in drug resistance. This ability makes Temozolomide-d particularly interesting for the treatment of recurrent or metastatic cancers, where traditional therapies may have failed.
The molecular mechanism underlying the therapeutic effects of Temozolomide-d involves its conversion into an active alkylating species that damages DNA. This DNA damage triggers cellular responses such as DNA repair mechanisms and apoptosis. Recent advances in understanding these pathways have allowed researchers to fine-tune the design of Temozolomide-d to maximize its therapeutic potential while minimizing off-target effects. For instance, modifications have been made to enhance its selectivity for cancer cells over normal cells, thereby reducing systemic toxicity.
Another area of active research is the combination therapy involving Temozolomide-d with other treatments such as radiation therapy and immunotherapy. Preclinical data suggest that combining Temozolomide-d with radiation can enhance tumor cell killing by increasing DNA damage and reducing repair mechanisms. Similarly, when used in conjunction with immunotherapy agents like checkpoint inhibitors, Temozolomide-d may help overcome immune evasion strategies employed by cancer cells, leading to more robust anti-cancer responses.
The clinical development pipeline for Temozolomide-d is rapidly advancing, with several Phase I/II clinical trials underway aimed at evaluating its safety and efficacy in patients with advanced cancers. These trials are expected to provide valuable insights into dosing regimens, optimal administration schedules, and potential side effect profiles. The results from these trials will be crucial for determining whether Temozolomide-d can be translated into a viable clinical therapy for patients with limited treatment options.
In conclusion, Temozolomide-d (CAS No. 208107-14-6) represents a significant advancement in oncology research due to its potent antitumor activity and favorable pharmacological properties. Its ability to overcome drug resistance mechanisms and its potential for combination therapy make it a highly promising candidate for future clinical applications. As research continues to uncover new insights into its mechanisms of action and optimize its design, Temozolomide-d holds great promise for improving outcomes for patients with various types of cancer.
208107-14-6 (Temozolomide-d) 関連製品
- 85622-93-1(Temozolomide)
- 2171251-90-2((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)
- 1031993-15-3(N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)
- 1874740-64-3(methyl 4-(2-methoxyethyl)aminobenzoate)
- 1421495-07-9(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine)
- 1391067-96-1((2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt)
- 2381-08-0(Cysteinesulfinic acid)
- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)
- 2248319-52-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate)
- 2171416-56-9(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)
